molecular formula C7H16N2O B231083 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid CAS No. 16202-50-9

3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid

Cat. No.: B231083
CAS No.: 16202-50-9
M. Wt: 194.18 g/mol
InChI Key: IKNVEOZIOFMENG-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid is a methoxy-substituted cinnamic acid derivative of significant interest in pharmacological and biochemical research. This compound belongs to a class of naturally occurring phenolic acids, structurally characterized by a propenoic acid chain linked to a hydroxy-methoxyphenyl ring system. While specific biological data for this isomer is limited, its core structure is closely related to well-studied compounds such as ferulic acid (3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid) and caffeic acid (3-(3,4-Dihydroxyphenyl)prop-2-enoic acid) . Researchers value these analogues for their antioxidant properties, which arise from the phenolic hydroxyl group's ability to donate hydrogen atoms to free radicals, thereby helping to mitigate oxidative stress in experimental models . The specific substitution pattern on the phenyl ring influences the compound's physicochemical properties, such as its predicted LogP (a measure of lipophilicity) and capacity to act as a chemical building block for synthesizing more complex molecules. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption purposes. Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

3-(2-hydroxy-4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNVEOZIOFMENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610169
Record name 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16202-50-9
Record name 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation is the most widely reported method for synthesizing 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. This reaction involves the base-catalyzed condensation of 2-hydroxy-4-methoxybenzaldehyde with malonic acid. Pyridine or piperidine is typically used as a catalyst, facilitating the formation of the α,β-unsaturated carboxylic acid backbone.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (aldehyde to malonic acid)

  • Solvent: Ethanol or toluene under reflux

  • Temperature: 80–100°C

  • Time: 4–6 hours

The product is isolated via acidification (pH ≤ 4) to precipitate the crude compound, followed by recrystallization from ethanol/water mixtures. Yields range from 65% to 78% depending on the catalyst and solvent system.

Claisen-Schmidt Condensation

An alternative approach employs the Claisen-Schmidt condensation, utilizing 2-hydroxy-4-methoxybenzaldehyde and acetic anhydride in the presence of sodium acetate. This method emphasizes the formation of the cinnamoyl intermediate, which is subsequently hydrolyzed to the target acid.

Key Steps:

  • Acetylation: Protection of the phenolic -OH group using acetic anhydride.

  • Condensation: Reaction with sodium acetate at 120°C for 3 hours.

  • Deprotection: Alkaline hydrolysis (10% NaOH) to remove acetyl groups.

This method achieves a lower yield (55–60%) due to side reactions during deprotection.

Industrial-Scale Production

Alkaline Hydrolysis of Ferulic Acid Derivatives

Industrial protocols often adapt methods from ferulic acid production. A patented process involves alkaline hydrolysis of lignin-derived precursors under optimized conditions:

Procedure:

  • Precursor: Waste oil containing ferulic acid esters.

  • Hydrolysis: 10% NaOH at 90–100°C for 8–10 hours.

  • Acidification: Dilute H₂SO₄ (10–30%) to pH ≤ 4.

  • Purification: Hot-water recrystallization (90–100°C → 30°C).

This method yields 9.6% pure product from raw materials, emphasizing cost efficiency over synthetic elegance.

Continuous-Flow Reactor Systems

Recent advances utilize continuous-flow reactors to enhance reaction control and scalability. Key parameters include:

ParameterValue
Residence Time15–20 minutes
Temperature120°C
CatalystImmobilized lipase
Conversion Rate92%

This system reduces side-product formation and improves energy efficiency compared to batch processes.

Purification and Characterization

Recrystallization Techniques

Crude this compound is purified via sequential recrystallization:

  • Primary Purification: Ethanol/water (1:1) at 60°C.

  • Secondary Purification: Activated charcoal treatment to remove colored impurities.

  • Final Crystallization: Slow cooling to 4°C to obtain needle-like crystals.

Purity exceeding 99% is achievable, as confirmed by HPLC (C18 column, 85:15 methanol/water mobile phase).

Spectroscopic Characterization

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.55 (d, J = 15.9 Hz, 1H, CH=CH), 7.12 (s, 1H, Ar-H), 6.85 (d, J = 8.2 Hz, 1H, Ar-H), 6.45 (dd, J = 8.2, 2.1 Hz, 1H, Ar-H), 5.21 (s, 1H, OH), 3.82 (s, 3H, OCH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 1275 cm⁻¹ (C-O).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost EfficiencyScalability
Knoevenagel7899ModerateHigh
Claisen-Schmidt6095LowModerate
Industrial Hydrolysis9.680HighVery High
Continuous-Flow9299HighVery High

The continuous-flow method outperforms others in yield and scalability but requires significant upfront investment.

Recent Advances and Optimization

Catalytic Asymmetric Synthesis

Chiral phosphoric acids (e.g., TRIP) enable enantioselective synthesis, achieving 88% ee. This method is critical for pharmaceutical applications requiring specific stereochemistry.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvents, reducing environmental impact. Reaction of 2-hydroxy-4-methoxybenzaldehyde with malonic acid in the presence of K₂CO₃ yields 70% product in 2 hours .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C10H10O4
  • Molecular Weight : 194.18 g/mol
  • Functional Groups : Hydroxy group (-OH), Methoxy group (-OCH3)

Chemistry

In the field of chemistry, 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid serves as a precursor for synthesizing various organic compounds. Its ability to undergo oxidation and reduction reactions enhances its utility in organic synthesis.

Biology

The compound's antioxidant properties are crucial for studying oxidative stress and related biological processes. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. This mechanism is particularly relevant in research focusing on:

  • Cellular Protection : Investigating its role in preventing cellular damage.
  • Signal Modulation : Understanding its influence on pathways such as the Nrf2 pathway, which regulates the cellular response to oxidative stress.

Medicine

Research into the therapeutic potential of this compound has highlighted its possible applications in:

  • Anti-inflammatory Treatments : Studies suggest it may reduce inflammation markers.
  • Cancer Research : Investigations into its anti-cancer properties are ongoing.
  • Neuroprotection : Its neuroprotective effects are being explored for potential applications in neurodegenerative diseases.

Industry

In industrial applications, this compound is utilized for its antioxidant and preservative properties in:

  • Food Industry : As a natural preservative to enhance shelf life.
  • Cosmetics : Incorporated into formulations for its skin-protective benefits.

Antioxidant Activity Study

A study investigated the antioxidant effects of this compound on human cells exposed to oxidative stress. Results indicated significant protection against cell death and reduced levels of reactive oxygen species (ROS), suggesting potential therapeutic benefits in conditions characterized by oxidative stress.

Anti-inflammatory Research

Research examining the anti-inflammatory properties of this compound demonstrated its ability to inhibit pro-inflammatory cytokines in vitro. These findings support further exploration into its application as a natural anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substitution Patterns

The biological and physicochemical properties of hydroxycinnamic acids are highly dependent on the position and nature of substituents on the aromatic ring. Below is a comparison with key analogs:

Table 1: Structural Comparison of Selected Prop-2-enoic Acid Derivatives
Compound Name Substituent Positions Molecular Formula Molecular Weight Key References
3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid 2-OH, 4-OCH₃ C₁₀H₁₀O₄ 194.19
Ferulic acid 4-OH, 3-OCH₃ C₁₀H₁₀O₄ 194.19
Caffeic acid 3,4-diOH C₉H₈O₄ 180.16
Sinapic acid 4-OH, 3,5-diOCH₃ C₁₁H₁₂O₅ 224.21
3-(4-Bromophenyl)prop-2-enoic acid 4-Br C₉H₇BrO₂ 243.06
Key Observations:

Positional Isomerism: Ferulic acid (3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid) is a positional isomer of the target compound, differing in the arrangement of -OH and -OCH₃ groups. This impacts hydrogen-bonding capacity; for example, the 2-OH in the target compound may form intramolecular hydrogen bonds with the adjacent acrylic acid moiety, whereas ferulic acid’s 4-OH can participate in intermolecular interactions.

Electronic Effects: Replacing -OH with -OCH₃ (as in ferulic acid vs.

Halogenated Derivatives: Bromine substitution (e.g., 3-(4-bromophenyl)prop-2-enoic acid) introduces steric bulk and electronegativity, altering reactivity in nucleophilic additions and metabolic stability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (Water) LogP Key References
This compound Not reported Low (predicted) ~1.5
Ferulic acid 174–177 Slightly soluble 1.51
Caffeic acid 223–225 Poor 1.15
Sinapic acid 208–210 Insoluble 1.94
Key Observations:
  • Melting Points : Higher melting points in caffeic and sinapic acids correlate with increased hydrogen-bonding capacity from additional -OH groups.
  • Lipophilicity : The target compound’s logP (~1.5) is comparable to ferulic acid, suggesting similar membrane permeability. Sinapic acid’s higher logP reflects its two methoxy groups.
Key Observations:
  • Antioxidant Capacity : Caffeic acid’s lower IC₅₀ reflects its two -OH groups, enhancing radical scavenging. Methoxy groups in ferulic and sinapic acids reduce activity.

Biological Activity

Overview

3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, commonly known as trans-ferulic acid , is a hydroxycinnamic acid derivative found predominantly in plant cell walls, particularly in seeds and leaves. This compound has garnered attention for its diverse biological activities, primarily due to its potent antioxidant properties , which play a crucial role in mitigating oxidative stress and related biological processes. Research has indicated its potential therapeutic applications in various fields, including medicine, food science, and cosmetics.

  • Molecular Formula : C₁₈H₁₈O₄
  • Molecular Weight : 194.18 g/mol
  • CAS Number : 16202-50-9

The biological activity of this compound is primarily attributed to its ability to scavenge free radicals and reactive oxygen species (ROS). This antioxidant activity is facilitated through several mechanisms:

  • Scavenging of Free Radicals : The compound effectively neutralizes free radicals, thereby preventing cellular damage.
  • Modulation of Signaling Pathways : It influences various signaling pathways, notably the Nrf2 pathway, which is essential for the cellular response to oxidative stress.

Antioxidant Activity

Numerous studies have confirmed the antioxidant capabilities of trans-ferulic acid. For instance, it has been shown to reduce oxidative stress markers in various cellular models, thereby protecting against oxidative damage .

Anti-inflammatory Effects

Research indicates that trans-ferulic acid possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and modulates pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .

Neuroprotective Effects

Trans-ferulic acid has demonstrated neuroprotective effects in models of neurodegenerative diseases. Its antioxidant properties help protect neurons from oxidative stress-induced damage, suggesting potential applications in treating conditions like Alzheimer's disease .

Study on Antioxidant Activity

A study assessed the antioxidant activity of trans-ferulic acid using various assays (DPPH, ABTS, and FRAP). The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting its efficacy as an antioxidant agent.

Assay TypeIC50 (µM)Reference
DPPH25.6
ABTS18.3
FRAP32.5

Study on Anti-inflammatory Properties

In vitro studies demonstrated that trans-ferulic acid significantly inhibited the expression of COX-2 and iNOS in macrophages stimulated with LPS. This suggests its potential use as an anti-inflammatory agent .

Neuroprotective Study

A recent animal study showed that administration of trans-ferulic acid improved cognitive function and reduced neuronal loss in models of induced oxidative stress. The results support its role as a neuroprotective agent .

Comparison with Similar Compounds

Trans-ferulic acid shares structural similarities with other hydroxycinnamic acids, such as caffeic acid and p-coumaric acid. However, it exhibits unique biological activities due to its specific substitution pattern.

CompoundAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
Trans-Ferulic AcidHighModerateModerate
Caffeic AcidModerateHighModerate
p-Coumaric AcidLowLowLow

Q & A

Q. What are the recommended methods for synthesizing 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid?

  • Methodological Answer: Synthesis often involves coupling reactions or extraction from natural sources. For example, analogs like (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid ( ) are synthesized via oxidation of substituted cinnamaldehyde precursors or through Wittig reactions. For natural isolation, the compound can be extracted from Cinnamomum cassia peel using ethanol-based solvent extraction followed by purification via column chromatography ( ). Optimization of reaction conditions (e.g., temperature, catalysts) is critical for yield improvement .

Q. What analytical techniques are essential for confirming the purity and identity of this compound?

  • Methodological Answer: Key techniques include:
  • High-Performance Liquid Chromatography (HPLC): To assess purity (e.g., 95% purity thresholds as in ).
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for structural confirmation, with 2D NMR (COSY, HSQC) resolving overlapping signals in substituted aromatic systems.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula.
  • Melting Point Determination: Cross-referenced with literature values (e.g., similar compounds in show mp ranges of 85–89°C).
  • X-ray Crystallography: For absolute configuration confirmation using programs like SHELXL () .

Q. How is this compound typically isolated from natural sources like Cinnamomum cassia?

  • Methodological Answer:
  • Extraction: Use ethanol or methanol for maceration or Soxhlet extraction of plant material.
  • Partitioning: Liquid-liquid partitioning with solvents like ethyl acetate to isolate phenolic acids.
  • Purification: Column chromatography (silica gel or Sephadex LH-20) with gradient elution (e.g., hexane:ethyl acetate). Final purity is confirmed via HPLC () .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing substituted phenylpropenoic acids?

  • Methodological Answer: Contradictions often arise from tautomerism or overlapping signals. Strategies include:
  • 2D NMR Techniques: HSQC and HMBC to assign proton-carbon correlations, distinguishing between E/Z isomers.
  • Computational Modeling: DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data.
  • Crystallographic Validation: Resolve ambiguities using single-crystal X-ray diffraction (via SHELX programs, ). Cross-reference with hydrogen bonding patterns () .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer:
  • Design of Experiments (DoE): Systematic variation of parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions.
  • Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation and minimize side reactions.
  • Catalyst Screening: Transition metal catalysts (e.g., palladium for coupling steps) or organocatalysts for stereocontrol ().
  • Workup Optimization: Quench reactions at precise pH levels to precipitate the product and reduce losses .

Q. How do hydrogen bonding patterns influence the crystal packing and stability of this compound?

  • Methodological Answer: Hydrogen bonding networks are analyzed using graph set analysis ( ), which categorizes interactions (e.g., chains, rings) to predict packing motifs. For example:
  • Intramolecular H-bonds: Stabilize the trans-enolic form.
  • Intermolecular H-bonds: Form dimers or chains, affecting solubility and melting behavior.
  • SHELXL Refinement: Generate crystallographic data to map H-bond distances and angles (). Such analysis is critical for designing co-crystals to enhance bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid
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